molecular formula C16H22N4OS B6432340 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine CAS No. 2640864-05-5

1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine

Cat. No.: B6432340
CAS No.: 2640864-05-5
M. Wt: 318.4 g/mol
InChI Key: DNFLBHTYUDFDPF-UHFFFAOYSA-N
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Description

1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine is a complex organic compound that features a thiadiazole ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine typically involves the reaction of a thiadiazole derivative with a piperazine derivative. One common method involves the use of phenylthiosemicarbazide and methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine involves its interaction with molecular targets such as enzymes and proteins. The thiadiazole ring can bind to active sites on enzymes, inhibiting their activity and disrupting cellular processes. This compound can also interact with DNA, preventing replication and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.

    Piperazine Derivatives: These compounds share the piperazine moiety and are used in various medicinal applications.

Uniqueness

1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine is unique due to the combination of the thiadiazole ring and the piperazine moiety, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-methoxyethyl)-5-[4-(3-methylphenyl)piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-13-4-3-5-14(12-13)19-7-9-20(10-8-19)16-17-15(18-22-16)6-11-21-2/h3-5,12H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFLBHTYUDFDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=NS3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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